molecular formula C6H13NO3S B13259843 2-Cyclopropyl-2-methoxyethane-1-sulfonamide

2-Cyclopropyl-2-methoxyethane-1-sulfonamide

Cat. No.: B13259843
M. Wt: 179.24 g/mol
InChI Key: CNKVZKKFTUTKQC-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is a chemical compound with the molecular formula C₆H₁₃NO₃S and a molecular weight of 179.24 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide typically involves the reaction of cyclopropylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-2-methoxyethane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2-methoxyethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropyl and methoxy groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-2-methoxyethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyclopropyl and methoxy groups enhances its stability and binding properties compared to other sulfonamides .

Properties

Molecular Formula

C6H13NO3S

Molecular Weight

179.24 g/mol

IUPAC Name

2-cyclopropyl-2-methoxyethanesulfonamide

InChI

InChI=1S/C6H13NO3S/c1-10-6(5-2-3-5)4-11(7,8)9/h5-6H,2-4H2,1H3,(H2,7,8,9)

InChI Key

CNKVZKKFTUTKQC-UHFFFAOYSA-N

Canonical SMILES

COC(CS(=O)(=O)N)C1CC1

Origin of Product

United States

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